N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide
Description
N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperazine-1-carboxamide (CAS: 653572-02-2) is a fluorescent compound with a molecular formula of C₁₇H₂₄N₆O₄ and a molar mass of 376.41 g/mol . Its structure consists of a piperazine ring substituted with a 7-nitrobenzoxadiazole (NBD) fluorophore and a hexyl carboxamide group. This compound is primarily utilized in biochemical studies for tracking molecular interactions or cellular processes, leveraging its fluorescence properties.
Properties
CAS No. |
653572-02-2 |
|---|---|
Molecular Formula |
C17H24N6O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-hexyl-4-(4-nitro-2,1,3-benzoxadiazol-7-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C17H24N6O4/c1-2-3-4-5-8-18-17(24)22-11-9-21(10-12-22)13-6-7-14(23(25)26)16-15(13)19-27-20-16/h6-7H,2-5,8-12H2,1H3,(H,18,24) |
InChI Key |
PQIWTXFABNFTPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)N1CCN(CC1)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of Benzoxadiazole Precursor
The nitro group is introduced using nitric acid under controlled conditions:
- Reagents : Concentrated HNO₃ (nitric acid) and H₂SO₄ (sulfuric acid) as catalysts.
- Conditions : 0–5°C, followed by heating to reflux.
- Mechanism : Electrophilic aromatic substitution at the 7-position of the benzoxadiazole ring.
Example Reaction :
$$
\text{Benzoxadiazole} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{7-Nitrobenzoxadiazole}
$$
Cyclization to Form Benzoxadiazole
Benzoxadiazole derivatives are often synthesized from diazonium salts and oxadiazole precursors:
- Reagents : Diazonium salts (e.g., 4-chloro-7-nitrobenzofurazan) and sodium azide.
- Conditions : Aqueous or organic solvents (e.g., ethanol) under inert atmosphere.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C → Reflux | 65–75% | |
| Cyclization | Diazonium salt + NaNO₂/HCl, 0–5°C | 70–85% |
Piperazine-Carboxamide Backbone Construction
The piperazine-carboxamide core is synthesized through alkylation and carboxamide coupling.
Alkylation of Piperazine
Hexyl bromide or hexyl chloride is used to introduce the hexyl group:
- Reagents : Hexyl bromide, K₂CO₃ (base), DMF solvent.
- Conditions : Room temperature to 60°C, 12–24 hours.
Reaction Scheme :
$$
\text{Piperazine} + \text{Hexyl-Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-Hexylpiperazine}
$$
Carboxamide Formation
The carboxamide group is introduced via coupling reactions:
- Reagents : Piperazine-1-carboxylic acid, EDC/HOBt (coupling agents), hexylamine.
- Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 hours.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | Hexyl-Br, K₂CO₃, DMF, 60°C | 80–90% | |
| Carboxamide Coupling | EDC/HOBt, DCM, 0°C → RT | 75–85% |
Cross-Coupling of Benzoxadiazole and Piperazine Moieties
The final step involves linking the benzoxadiazole intermediate to the piperazine-carboxamide backbone.
Nucleophilic Aromatic Substitution (NAS)
The nitro group on benzoxadiazole is replaced by the piperazine-carboxamide moiety:
- Reagents : N-Hexylpiperazine-1-carboxamide, Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., PPh₃).
- Conditions : DMF, 100–120°C, inert atmosphere.
Reaction Scheme :
$$
\text{7-Nitrobenzoxadiazole} + \text{N-Hexylpiperazine-carboxamide} \xrightarrow{\text{Pd catalyst}} \text{Target Compound}
$$
Alternative Methods
- DABCO-Mediated C–N Bond Cleavage : Use of 1,4-diazabicyclo[2.2.2]octane (DABCO) to generate electrophilic intermediates for nucleophilic attack.
- Buchwald-Hartwig Amination : Palladium-catalyzed coupling of aryl halides with amines.
Key Data :
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| NAS | Pd(OAc)₂, PPh₃, DMF, 120°C | 60–70% | |
| DABCO | DABCO, alkyl halide, THF, 0°C → RT | 50–60% |
Optimization and Challenges
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzoxadiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring.
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through a multi-step process that typically involves the condensation of piperazine derivatives with 7-nitro-2,1,3-benzoxadiazole. The resulting product possesses a unique structure that contributes to its biological activities. The molecular formula is with a molecular weight of approximately 318.38 g/mol.
Biological Activities
1. Anticancer Properties:
Research indicates that derivatives of benzoxadiazole, including N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide, exhibit significant anticancer activity. They have been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
2. Antimicrobial Activity:
The compound has demonstrated antimicrobial properties against a range of pathogens. Studies suggest that it disrupts bacterial cell membranes and inhibits essential metabolic pathways, making it a potential candidate for developing new antibiotics .
3. Fluorescent Probes:
Due to its fluorescent properties, this compound is utilized as a fluorescent probe in biological imaging. The compound exhibits high sensitivity to zinc ions, allowing for the detection of Zn²⁺ concentrations in biological samples .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against breast cancer cells. The results indicated that the compound significantly reduced cell viability at micromolar concentrations and induced apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Activity
Another research effort explored the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics .
Mechanism of Action
The mechanism of action of N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and benzoxadiazole ring play crucial roles in these interactions, often involving electron transfer or hydrogen bonding. The compound can induce conformational changes in the target molecules, leading to altered biological activity or signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related compounds reveals key differences in substituents, fluorescence efficiency, and biological applications:
Physicochemical Properties
- Lipophilicity : The hexyl chain in the target compound increases hydrophobicity compared to polar derivatives like 2-NBDG or NBD-acetic acid (C₈H₆N₄O₅) . This enhances its compatibility with lipid-rich environments.
- Fluorescence : The nitro group on the benzoxadiazole ring is critical for fluorescence. Modifications in substituents (e.g., acyl chain length in ceramides) alter quantum yield and emission wavelengths .
- Solubility : Piperazine derivatives generally exhibit moderate water solubility, whereas lipid-conjugated NBDs (e.g., C6-NBD ceramide) require organic solvents for dispersion .
Research Findings and Key Insights
- Fluorescence Efficiency : The NBD group’s quantum yield is influenced by adjacent substituents. For example, NBD-phospholipids exhibit environment-sensitive fluorescence, while the target compound’s piperazine ring may stabilize the excited state .
- Cellular Uptake : The hexyl chain enhances permeability compared to shorter-chain NBD derivatives, as seen in C6-NBD vs. C12-NBD ceramide studies .
- Protein Interactions : Piperazine-containing compounds (e.g., A1–A6) demonstrate hydrogen bonding with residues like Ile360 and Asp381, suggesting the target compound may similarly interact with enzyme active sites .
Biological Activity
N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide (often referred to as NBDHEX) is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological properties.
- IUPAC Name : N-{6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexyl}-2-(2-phenyl-1H-indol-3-yl)acetamide
- Molecular Formula : C28H28N6O4
- Molecular Weight : 512.57 g/mol
- CAS Number : 336111-14-9
NBDHEX acts primarily as an inhibitor of glutathione transferase P1-1 (GSTP1-1), a key enzyme involved in the detoxification processes within cells. The inhibition of GSTP1-1 leads to the activation of c-Jun N-terminal Kinase (JNK), which is critical for inducing apoptosis in cancer cells. This mechanism has been extensively studied in melanoma cell lines.
In Vitro Studies
NBDHEX has demonstrated significant cytotoxicity against human melanoma cell lines Me501 and A375:
- IC50 Values :
In Vivo Studies
In animal models, NBDHEX showed promising results:
- Tumor Inhibition :
Comparative Biological Activity
The following table summarizes the biological activity of NBDHEX compared to other related compounds:
| Compound | Target Enzyme | IC50 (µM) | Tumor Inhibition (%) | Reference |
|---|---|---|---|---|
| NBDHEX | GSTP1-1 | 1.2 (Me501) | 70 | |
| Temozolomide | Various | >100 | Not specified | |
| Other derivatives | GSTP1-1 | Varies | Varies |
Case Study 1: Melanoma Treatment
A study assessing the effects of NBDHEX on melanoma cells revealed that:
- Apoptosis Induction : Apoptosis was observed within 3 hours in Me501 cells.
- Cell Cycle Arrest : A375 cells exhibited G2/M phase arrest prior to apoptosis, indicating a complex mechanism involving cell cycle regulation .
Case Study 2: Selective Inhibition Studies
Further research on derivatives of NBDHEX indicated that modifications can enhance selectivity and efficacy against GSTP1-1:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
